1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
2-methyl-4-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-15-20-19(14-26-15)16-3-5-18(6-4-16)27(23,24)22-9-2-8-21(10-11-22)17-7-12-25-13-17/h3-6,14,17H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXXCOJDIORYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCCN(CC3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Van Leusen oxazole synthesis, which involves the reaction of TosMIC (tosylmethyl isocyanide) with aromatic aldehydes.
Sulfonylation: The oxazole derivative is then sulfonylated using benzenesulfonyl chloride under basic conditions.
Diazepane Formation: The final step involves the formation of the diazepane ring, which can be achieved through cyclization reactions involving appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound may find use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) containing an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Uniqueness
1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both oxazole and diazepane rings in a single molecule is relatively rare and may offer distinct advantages in terms of biological activity and specificity .
Biological Activity
The compound 1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a diazepane ring, an oxazole moiety, and a benzenesulfonyl group. The structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O3S |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 2097873-43-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or alteration of protein function.
Enzyme Inhibition
Research indicates that compounds with similar structures often act as inhibitors of carbonic anhydrases, which play crucial roles in physiological processes such as pH regulation and fluid secretion. The inhibition of these enzymes may have therapeutic implications for conditions like glaucoma and certain types of cancer .
Antimicrobial Properties
The presence of the oxazole ring in the structure suggests potential antimicrobial activity. Compounds containing oxazole derivatives have been shown to exhibit significant antibacterial, antifungal, and antiviral properties. For instance, derivatives with similar frameworks have demonstrated effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Studies have indicated that compounds featuring diazepane and oxazole rings may possess anticancer properties. They could potentially inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .
Case Studies
Case Study 1: Antibacterial Activity
In a study conducted by Dhumal et al. (2016), a series of oxazole derivatives were synthesized and tested for their antibacterial activity against Mycobacterium bovis. The results demonstrated that certain derivatives exhibited potent inhibitory effects, suggesting a promising avenue for developing new antimicrobial agents .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of diazepane derivatives revealed that compounds structurally similar to our target compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
